molecular formula C16H18N4O2 B2945246 2-methoxy-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide CAS No. 1359638-06-4

2-methoxy-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide

Cat. No. B2945246
CAS RN: 1359638-06-4
M. Wt: 298.346
InChI Key: OHZQEHPURMCFHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-methoxy-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide” is a complex organic molecule that contains a pyrrolidine ring and a pyrimidine ring . Pyrrolidine is a five-membered ring with one nitrogen atom, and pyrimidine is a six-membered ring with two nitrogen atoms . These structures are often found in biologically active compounds .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrolidine and pyrimidine derivatives can be synthesized from various cyclic or acyclic precursors . The synthesis often involves ring construction or functionalization of preformed rings .


Molecular Structure Analysis

The pyrrolidine ring in the molecule is a saturated five-membered ring, which allows efficient exploration of the pharmacophore space due to sp3 hybridization . The pyrimidine ring is a six-membered ring with two nitrogen atoms, which can participate in various chemical reactions .

Scientific Research Applications

Synthesis Methods

  • A simple and high-yield synthesis method for (S)-BZM, a precursor for (S)-123I-IBZM, was developed starting from 2,6-dimethoxybenzoic acid, showcasing a pathway for creating radiopharmaceuticals used in diagnostic imaging (Bobeldijk et al., 1990).

Anticancer and Analgesic Agents

  • Novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone showed significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, highlighting their potential as therapeutic agents (Abu‐Hashem et al., 2020).

Neuroleptic Activity

  • Research on benzamides of N,N-disubstituted ethylenediamines and 1-substituted 3-aminopyrrolidines revealed compounds with potential neuroleptic activity, offering insights into the treatment of psychosis (Iwanami et al., 1981).

Histone Deacetylase Inhibition

  • The discovery of MGCD0103, a small molecule histone deacetylase (HDAC) inhibitor, showed promise as an anticancer drug due to its selectivity and ability to induce cell-cycle arrest and apoptosis in cancer cells (Zhou et al., 2008).

Antimicrobial Activity

  • Some synthesized pyrimidinone and oxazinone derivatives fused with thiophene rings displayed good antibacterial and antifungal activities, comparable to standard drugs, underscoring their potential in antimicrobial therapy (Hossan et al., 2012).

properties

IUPAC Name

2-methoxy-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c1-22-14-7-3-2-6-13(14)15(21)19-12-10-17-16(18-11-12)20-8-4-5-9-20/h2-3,6-7,10-11H,4-5,8-9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHZQEHPURMCFHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CN=C(N=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.